5-Bromo-6-isopropoxy-1H-indazole
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Overview
Description
5-Bromo-6-isopropoxy-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 5-Bromo-6-isopropoxy-1H-indazole can be achieved through several methods:
Transition Metal Catalyzed Reactions: One common approach involves the use of copper (Cu) or silver (Ag) catalysts to facilitate the cyclization of appropriate precursors.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Industrial Production: Large-scale production may utilize solvent-free conditions and optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-6-isopropoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and catalysts such as Cu or Ag.
Major Products: The reactions often yield substituted indazoles, which can be further functionalized for specific applications.
Scientific Research Applications
5-Bromo-6-isopropoxy-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-isopropoxy-1H-indazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
5-Bromo-6-isopropoxy-1H-indazole can be compared with other indazole derivatives:
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)14-10-4-9-7(3-8(10)11)5-12-13-9/h3-6H,1-2H3,(H,12,13) |
InChI Key |
PHEPVKROVPXKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C=NNC2=C1)Br |
Origin of Product |
United States |
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